5-Chloro-3-methoxypyridin-2-amine
Overview
Description
5-Chloro-3-methoxypyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a chlorine atom at the 5th position, a methoxy group at the 3rd position, and an amino group at the 2nd position of the pyridine ring
Scientific Research Applications
5-Chloro-3-methoxypyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Material Science: It serves as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
While the specific mechanism of action for 5-Chloro-3-methoxypyridin-2-amine is not mentioned in the search results, pyrimidines, which are similar compounds, have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxypyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-methoxypyridine.
Chlorination: The 3-methoxypyridine is chlorinated at the 5th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated intermediate is then subjected to amination at the 2nd position using ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methoxypyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, thiourea, or primary amines can be used under basic or neutral conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives such as pyridine N-oxides.
Reduction: Reduced derivatives like dihydropyridines.
Comparison with Similar Compounds
Similar Compounds
3-Methoxypyridine: Lacks the chlorine and amino groups, making it less reactive.
5-Chloro-2-aminopyridine: Lacks the methoxy group, affecting its chemical properties and reactivity.
2-Amino-3-methoxypyridine: Lacks the chlorine atom, influencing its substitution reactions.
Uniqueness
5-Chloro-3-methoxypyridin-2-amine is unique due to the combination of the chlorine, methoxy, and amino groups on the pyridine ring
Properties
IUPAC Name |
5-chloro-3-methoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFFRODMHNJVSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682457 | |
Record name | 5-Chloro-3-methoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-53-3 | |
Record name | 5-Chloro-3-methoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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